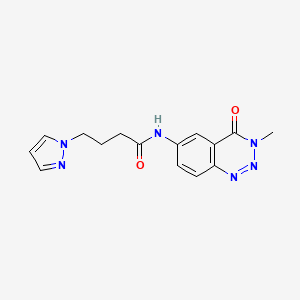
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-4-(1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is a useful research compound. Its molecular formula is C15H16N6O2 and its molecular weight is 312.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and its molecular formula C14H16N6O2. The presence of the benzotriazine and pyrazole moieties suggests a complex interaction with biological targets.
Molecular Structure
| Component | Structure |
|---|---|
| Benzotriazine Moiety | Benzotriazine |
| Pyrazole Moiety | Pyrazole |
| Overall Structure | Overall Structure |
Cytotoxicity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study Data
A comparative study evaluated the cytotoxic effects of several derivatives on cancer cell lines:
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one derivative | HEPG2 | 399 |
| 6-Oxopyranopyrazole derivative | MCF | 112 |
| N-(3-methyl-4-oxo-benzotriazin derivative | NUGC | 60 |
The data indicate that certain substitutions enhance cytotoxicity, particularly against liver and gastric cancer cells .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in cell proliferation and survival. Pyrazole derivatives are known to interact with various molecular targets, including:
- Kinases : Inhibition of kinase activity can lead to reduced cell signaling for growth.
- DNA Intercalation : Some studies suggest that similar compounds may intercalate into DNA, disrupting replication and transcription processes.
Anti-inflammatory Properties
In addition to cytotoxicity, some derivatives have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-component reactions (MCR), which allow for the efficient assembly of complex molecules. The biological evaluation often includes:
- In vitro assays : Assessing cell viability using MTT or similar assays.
- Mechanistic studies : Investigating pathways affected by the compound through Western blotting or qPCR.
Future Directions
Further research is necessary to fully elucidate the potential therapeutic applications of this compound. Areas for future investigation include:
- In vivo studies : To assess efficacy and safety in animal models.
- Structure-activity relationship (SAR) : To optimize the compound for enhanced potency and selectivity.
Properties
Molecular Formula |
C15H16N6O2 |
|---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C15H16N6O2/c1-20-15(23)12-10-11(5-6-13(12)18-19-20)17-14(22)4-2-8-21-9-3-7-16-21/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,22) |
InChI Key |
KNWUTSAFRQDNBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)NC(=O)CCCN3C=CC=N3)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















